![molecular formula C20H21BrN8 B608578 (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
描述
The compound identified as “PMID19831390C14” is a synthetic organic molecule designed as an inhibitor of LIM domain kinase 2 (LIMK2). LIMK2 is a protein kinase involved in the regulation of the actin cytoskeleton, which plays a crucial role in various cellular processes such as cell division, migration, and differentiation . This compound is part of a series of analogues developed to explore novel, biologically active inhibitors targeting LIMK2 .
准备方法
合成路线和反应条件
“PMID19831390C14”的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括:
核心结构的形成: 该化合物的核心结构是通过一系列涉及芳香族和杂环中间体的缩合反应合成的。
官能团修饰:
工业生产方法
“PMID19831390C14”的工业生产可能涉及优化合成路线以提高产率和可扩展性。这可能包括使用连续流动反应器进行关键步骤,以及开发有效的纯化方法以确保最终产品的纯度。
化学反应分析
反应类型
“PMID19831390C14”经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中某些官能团的氧化态。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团,例如氰基或卤素基团 .
科学研究应用
Inhibition of LIM Kinases
One of the primary applications of this compound is its role as an inhibitor of LIM domain kinases (LIMK1 and LIMK2). These kinases are involved in various cellular processes, including cytoskeletal dynamics and cell migration, which are critical in cancer metastasis and other diseases.
- Mechanism of Action : The compound inhibits LIMK activity, leading to reduced phosphorylation of cofilin, a protein that regulates actin dynamics. This inhibition can result in decreased cancer cell motility and invasion .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant anticancer properties. They target various signaling pathways involved in tumor growth and survival.
- Case Studies :
Central Nervous System Effects
Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their effects on the central nervous system (CNS). The compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
作用机制
“PMID19831390C14”的作用机制涉及抑制LIM结构域激酶2。该化合物与LIMK2的活性位点结合,阻止其磷酸化活性。这种抑制扰乱肌动蛋白细胞骨架的调节,导致细胞形态、运动性和分裂的改变。 所涉及的分子靶点和途径包括Rho相关蛋白激酶(ROCK)途径和其他调节细胞骨架动力学的信号通路 .
相似化合物的比较
类似化合物
化合物14: 另一种具有类似核心结构但不同官能团的LIMK2抑制剂。
CHEMBL570126: 一种对LIMK2具有类似抑制活性的化合物,但在化学结构和药代动力学特性方面有所不同
独特性
“PMID19831390C14”的独特之处在于其特定的官能团修饰,这些修饰增强了其与LIMK2的结合亲和力和选择性。 与其他类似化合物相比,它在抑制LIMK2活性方面表现出更高的效力和效力,使其成为研究和潜在治疗应用的宝贵工具 .
生物活性
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, identified by its CAS number 1116571-01-7, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Pyrrolopyrimidine moiety : A fused bicyclic structure that enhances its biological activity.
- Bromophenyl group : Contributes to the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of 453.34 g/mol .
Kinase Inhibition
Recent studies have highlighted the compound's role as a LIM kinase (Limk) inhibitor , which is crucial in regulating the actin cytoskeleton and cell motility. Inhibition of Limk has been associated with reduced tumor invasiveness and proliferation in cancer cells. The compound has demonstrated significant inhibitory activity against Limk1, with an IC50 value indicating its potency in cellular assays .
Kinase | IC50 (nM) | Biological Effect |
---|---|---|
Limk1 | 62 | Reduced cell motility and invasiveness |
EGFR | 14.8 | Inhibits proliferation in lung cancer cells |
HER2 | 682 | Potential dual inhibition in breast cancer |
Anticancer Activity
The compound has been tested against various cancer cell lines, revealing promising results:
- A549 (lung cancer) : IC50 of 5.67 µM
- HT29 (colon cancer) : IC50 of 42.38 µM
- H460 (lung cancer) : IC50 values suggest moderate efficacy against this line.
These results indicate that the compound may serve as a potential therapeutic agent for treating specific types of cancer, particularly those driven by EGFR and HER2 pathways .
The mechanism through which this compound exerts its effects involves:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like Limk and EGFR, it prevents their activation, leading to decreased signaling pathways that promote cell growth and survival.
- Alteration of Cytoskeletal Dynamics : The inhibition of Limk alters actin filament organization, which is critical for cell migration and invasion—key processes in cancer metastasis.
Case Studies
Several studies have evaluated the biological activity of this compound in preclinical models:
-
Study on Lung Cancer Cell Lines :
- Researchers assessed the cytotoxic effects on A549 and H1975 cells, observing significant dose-dependent reductions in cell viability upon treatment with varying concentrations of the compound.
- Results indicated that the compound effectively induced apoptosis in these cells.
-
Dual Inhibition Study :
- A comparative study on compounds with similar structures showed that this specific derivative exhibited a unique profile, selectively inhibiting both EGFR and HER2 pathways.
- The study concluded that such dual inhibition could lead to enhanced therapeutic outcomes in cancers expressing both receptors.
属性
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?
A1: this compound functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]
Q2: How does inhibition of LIMK2 by this compound impact erectile function in the context of cavernous nerve injury?
A2: Research indicates that this compound may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]
Q3: What structural features of this compound are essential for its activity as a LIMK2 inhibitor?
A3: While the precise structure-activity relationship for this compound has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []
Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for this compound based on its LIMK2 inhibitory activity?
A4: Given LIMK2's role in ocular hypertension and glaucoma, this compound has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []
Q5: What are the potential advantages of combining this compound with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?
A5: Studies suggest that a combination therapy of this compound with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。